Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate
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Overview
Description
Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a methyl ester group, an amino group, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate typically involves the protection of the amino group of an amino acid with a Boc group, followed by esterification. One common method is as follows:
Protection of the Amino Group: The amino group of the amino acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction progress is also common.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Various electrophiles, depending on the desired substitution product.
Major Products Formed
Hydrolysis: Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoic acid.
Deprotection: 2-amino-5-aminopentanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins due to its protected amino group.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein folding.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate involves its reactivity as an amino acid derivative. The Boc protecting group stabilizes the amino group, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate .
- 2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid .
Uniqueness
Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate is unique due to its specific structure, which includes a pentanoate backbone and a Boc-protected amino group. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Properties
Molecular Formula |
C11H22N2O4 |
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Molecular Weight |
246.30 g/mol |
IUPAC Name |
methyl 2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C11H22N2O4/c1-11(2,3)17-10(15)13-7-5-6-8(12)9(14)16-4/h8H,5-7,12H2,1-4H3,(H,13,15) |
InChI Key |
HCMFAYWIEPRVJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)OC)N |
Origin of Product |
United States |
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